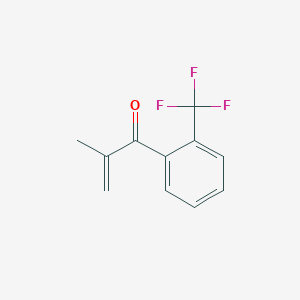

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone

Beschreibung

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone (CAS: 1226207-49-3) is a propenone derivative with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.200 g/mol. It features a ketone group adjacent to a conjugated double bond, with a methyl group at the α-position and a 2-trifluoromethylphenyl substituent at the β-position. Key physical properties include a density of 1.2 g/cm³, a boiling point of 238.7°C, and a flash point of 114.6°C . The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing the compound’s lipophilicity and metabolic stability, which may influence its biological interactions and applications in medicinal chemistry or materials science.

Eigenschaften

Molekularformel |

C11H9F3O |

|---|---|

Molekulargewicht |

214.18 g/mol |

IUPAC-Name |

2-methyl-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C11H9F3O/c1-7(2)10(15)8-5-3-4-6-9(8)11(12,13)14/h3-6H,1H2,2H3 |

InChI-Schlüssel |

BYOFOXKXLQOYJJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)C1=CC=CC=C1C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Friedel–Crafts Acylation of Trifluoromethylated Aromatics

One classical method involves the acylation of trifluoromethylated aromatic compounds, such as 2-trifluoromethylbenzoyl chloride derivatives, with appropriate ketone precursors. This process typically employs Friedel–Crafts acylation using aluminum chloride as a catalyst.

2-Trifluoromethylbenzoyl chloride + 2-methylpropenone → 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone

- Catalyst: Aluminum chloride

- Solvent: Dichloromethane or chloroform

- Temperature: 0–25°C

- Reaction time: 4–8 hours

- High regioselectivity

- Suitable for scale-up

- Requires strict moisture control

- Use of corrosive catalysts

Oxidative Aromatic Substitution

Based on the patent CN101891601A, an effective method involves oxidizing a precursor 2-propyl alcohol derivative to form the corresponding ketone, as detailed below:

Preparation of 2-propyl alcohol derivative:

- Starting from 2-hydroxynicotinic acid , conversion to 2-propyl alcohol via reduction or alkylation.

- Oxidant: Chromic anhydride (CrO₃) in an organic solvent like dichloromethane

- Reaction conditions:

- Temperature: 25–55°C, optimized at 45°C

- Reaction time: 3–5 hours

- Outcome: High yield (~86.5%) of the desired ketone with purity around 27.9%

This method is notable for its industrial relevance due to relatively mild conditions and high efficiency.

Modern Synthetic Routes

Use of Halogenated Benzotrifluorides

According to EP3196183A1, an advanced route involves the halogenation of benzotrifluoride derivatives, such as 2-chlorobenzotrifluoride, followed by nucleophilic substitution or coupling reactions to introduce the methyl group, culminating in the formation of the target compound.

- Halogenation of benzotrifluoride

- Nucleophilic aromatic substitution with methylated intermediates

- Oxidation or dehydration to form the α,β-unsaturated ketone

- Cost-effective starting materials

- Suitable for large-scale synthesis

Catalytic Trifluoromethylation

Recent advances utilize trifluoromethylating reagents such as Togni's reagent or Umemoto's reagent to introduce the trifluoromethyl group onto aromatic rings, followed by subsequent functionalization to form the enone structure.

- Catalysts: Copper or iron complexes

- Solvent: Acetonitrile or dichloromethane

- Temperature: Room temperature to 60°C

- Reaction time: 12–24 hours

This approach offers regioselectivity and operational simplicity.

Summary of Reaction Conditions and Data

| Method | Starting Material | Key Reagents / Catalysts | Solvent | Temperature Range | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Friedel–Crafts Acylation | 2-Trifluoromethylbenzoyl chloride | AlCl₃ | Dichloromethane | 0–25°C | 4–8 hrs | High | Suitable for scale-up, moisture-sensitive |

| Oxidation of Propyl Alcohol | 2-Hydroxynicotinic acid + chromic anhydride | CrO₃, H₂SO₄ | Dichloromethane, ether | 25–55°C (optimal 45°C) | 3–5 hrs | 86.5% yield | Efficient, industrial applicability |

| Halogenated Benzotrifluoride | Benzotrifluoride derivatives | Nucleophiles, halogenating agents | Organic solvents | Room temp–60°C | 12–24 hrs | Variable | Cost-effective, scalable |

| Catalytic Trifluoromethylation | Aromatic precursors | Togni's or Umemoto's reagent, metal catalysts | Acetonitrile, dichloromethane | Room temp–60°C | 12–24 hrs | Variable | Regioselective, modern approach |

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The ketone moiety undergoes nucleophilic additions with organometallic reagents. For example:

-

Grignard Reagents : Reaction with RMgX (R = alkyl/aryl) generates tertiary alcohols.

-

Hydride Reductions : NaBH₄ or LiAlH₄ reduces the ketone to 2-methyl-1-(2-trifluoromethyl-phenyl)-propan-1-ol ().

Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack ().

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS at meta positions due to the trifluoromethyl group’s strong electron-withdrawing and meta-directing effects. Common reactions include:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–50°C | 3-Nitro derivative |

| Sulfonation | H₂SO₄/SO₃, 100°C | 3-Sulfo derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3-Halo derivative |

The trifluoromethyl group’s steric bulk slightly reduces reaction rates compared to non-fluorinated analogues ().

Radical-Mediated Reactions

The trifluoromethyl group participates in radical pathways , as demonstrated in related systems. Hypervalent iodine reagents (e.g., Togni’s reagent) enable radical trifluoromethylation via single-electron transfer (SET) mechanisms ( ). For example:

-

Radical Addition : CF₃ radicals (generated from reagents like 1 or 2 ) add to unsaturated bonds in the presence of transition metals (e.g., Zn(OTf)₂) ( ).

Key Evidence :

-

Induction periods in reaction kinetics suggest radical chain mechanisms ( ).

-

EPR studies confirm transient CF₃ radical intermediates during trifluoromethylation ( ).

Oxidation

The ketone resists typical oxidation (e.g., KMnO₄) but may undergo side-chain oxidation under harsh conditions to form carboxylic acids.

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the ketone to 2-methyl-1-(2-trifluoromethyl-phenyl)-propane.

-

Selective Reduction : NaBH₄ selectively reduces the carbonyl without affecting the aromatic ring ().

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The propenone moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

- Trifluoromethyl/Bromo Analogs: While 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone’s direct antimicrobial data are absent, its brominated analog (3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone) shows urease inhibition, critical for combating Helicobacter pylori infections .

- Hydroxyl-Substituted Chalcones: 1,3-Bis-(2-hydroxy-phenyl)-propenone inhibits MRSA α-hemolysin at sub-MIC concentrations, suggesting non-antibiotic virulence-targeting mechanisms .

Anticancer Activity

- Imidazopyridine–Propenone Conjugates: Derivatives like 8m and 8q inhibit tubulin polymerization (IC₅₀ = 0.86–0.93 µM), arresting the G2/M phase in lung cancer cells .

- Methoxy-Substituted Chalcones: The trimethoxyphenyl group in (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propenone enhances antiproliferative activity by mimicking colchicine’s tubulin-binding motif .

Enzyme Inhibition

- Urease Inhibition: Bromine and -CF₃ groups in 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone disrupt urease active sites via halogen bonding and hydrophobic interactions .

Biologische Aktivität

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone, a compound characterized by its propenone structure and the presence of a trifluoromethyl group, has garnered attention for its diverse biological activities. The trifluoromethyl moiety enhances the compound's reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H9F3O

- Molecular Weight : 202.1731 g/mol

- Structure : The compound features a propenone backbone with a methyl group and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical behavior and biological activity.

Biological Activities

Research indicates that 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in glioblastoma cells, showcasing significant growth inhibition at specific concentrations .

- Enzyme Inhibition : The trifluoromethyl group is known to enhance the inhibitory effects on certain enzymes. For example, studies on related trifluoromethyl ketones have indicated their role as inhibitors of phospholipase A2 (PLA2) enzymes, which are implicated in inflammatory processes .

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone against glioblastoma cells utilized the sulforhodamine B (SRB) assay to evaluate cell viability. The results indicated that the compound exhibited a value significantly lower than that of control treatments, suggesting potent growth inhibitory activity.

| Compound | Cell Line | (µM) |

|---|---|---|

| 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone | U251 (Glioblastoma) | <10 |

| Control | U251 (Glioblastoma) | >50 |

This data highlights the potential of this compound as an effective anticancer agent.

Case Study 2: Enzyme Inhibition

Inhibition studies involving related trifluoromethyl ketones have shown that these compounds can selectively inhibit GVIA cPLA2 enzymes. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards these enzymes, which play critical roles in various pathophysiological conditions .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Trifluoromethyl Ketone | GVIA cPLA2 | 0.0073 |

| Related Trifluoromethyl Compound | GIVA cPLA2 | >10 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-1-(2-trifluoromethyl-phenyl)-propenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation between 2-trifluoromethylacetophenone and methyl ketones under basic conditions (e.g., NaOH/ethanol). Key variables include solvent polarity, temperature (60–80°C), and catalyst type (e.g., Knoevenagel catalysts for enhanced stereoselectivity). Characterization via -NMR and -NMR confirms the α,β-unsaturated ketone structure, while HPLC (≥95% purity) validates product quality .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound for experimental design?

- Methodological Answer : Solubility is assessed in polar (DMSO, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy. Stability under varying pH (2–12) and temperature (4–40°C) is monitored via accelerated degradation studies with LC-MS. Thermodynamic parameters (e.g., melting point, boiling point) are derived from DSC and computational models like COSMO-RS .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of 2-methyl-1-(2-trifluoromethyl-phenyl)-propenone derivatives in cancer cell lines?

- Methodological Answer : Derivatives like 3-(3-bromo-phenyl)-analogues exhibit antiproliferative effects (IC <1 μM in A549 cells) by tubulin polymerization inhibition. Flow cytometry reveals G2/M phase arrest, while apoptosis is confirmed via Annexin V-FITC assays and mitochondrial membrane potential loss. Comparative SAR studies highlight the trifluoromethyl group’s role in enhancing bioactivity .

Q. How do computational methods (DFT, molecular docking) predict the electronic and binding properties of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV). Molecular docking (AutoDock Vina) predicts binding affinities to tubulin (ΔG ≈ -9.5 kcal/mol) and DNA (minor groove binding). Solvation effects are modeled using the C-PCM approach to simulate aqueous environments .

Q. What experimental and computational strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in IC values (e.g., between A549 vs. MCF7 cells) are addressed by standardizing assay protocols (e.g., MTT vs. SRB assays). Multivariate analysis (PCA) identifies confounding factors (e.g., cell passage number). QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. How does the trifluoromethyl group influence the compound’s spectroscopic signatures and reactivity?

- Methodological Answer : FTIR and Raman spectra show distinct C=O stretching (~1680 cm) and CF vibrations (~1150 cm). -NMR chemical shifts (δ ≈ -62 ppm) confirm electronic effects. Kinetic studies (UV-Vis) demonstrate accelerated Michael addition reactivity due to the electron-deficient α,β-unsaturated system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.